![molecular formula C10H17ClN4O2 B13464631 3-{[2-(Morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-onehydrochloride](/img/structure/B13464631.png)
3-{[2-(Morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-onehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[2-(morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring, which is known for its versatility in medicinal chemistry, and a dihydropyrazinone core, which contributes to its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-one hydrochloride typically involves the reaction of a morpholine derivative with a suitable pyrazinone precursor. One common method includes the reaction of 2-chloroethylmorpholine with 2-amino-3-chloropyrazinone under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.
化学反应分析
Types of Reactions
3-{[2-(morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
3-{[2-(morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-{[2-(morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
3-{[2-(morpholin-4-yl)ethyl]amino}propanenitrile: Similar in structure but with a nitrile group instead of the pyrazinone core.
2-{[2-(morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Contains a pyridine ring instead of the pyrazinone core.
4-(2-Aminoethyl)morpholine: Lacks the pyrazinone core and has a simpler structure.
Uniqueness
3-{[2-(morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-one hydrochloride is unique due to its combination of the morpholine ring and the dihydropyrazinone core, which imparts distinct chemical and biological properties
属性
分子式 |
C10H17ClN4O2 |
|---|---|
分子量 |
260.72 g/mol |
IUPAC 名称 |
3-(2-morpholin-4-ylethylamino)-1H-pyrazin-2-one;hydrochloride |
InChI |
InChI=1S/C10H16N4O2.ClH/c15-10-9(11-1-2-13-10)12-3-4-14-5-7-16-8-6-14;/h1-2H,3-8H2,(H,11,12)(H,13,15);1H |
InChI 键 |
CLOJOUNJSLZNDU-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCNC2=NC=CNC2=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


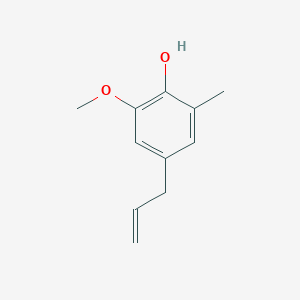
![Potassium dibenzo[b,d]furan-4-yltrifluoroborate](/img/structure/B13464549.png)
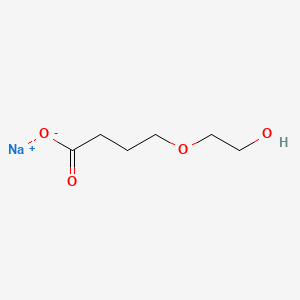
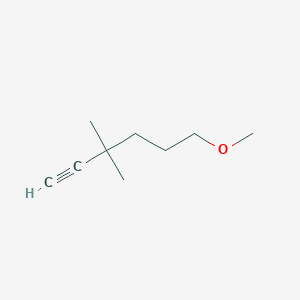
![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13464580.png)
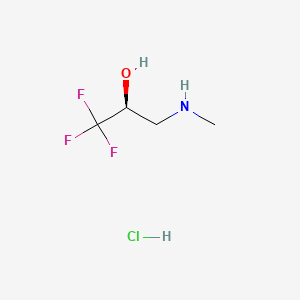
![[5-(1,3-dioxaindan-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13464593.png)
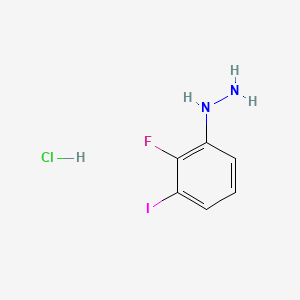
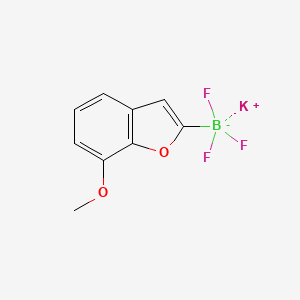
![2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13464611.png)
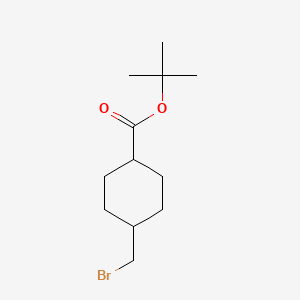
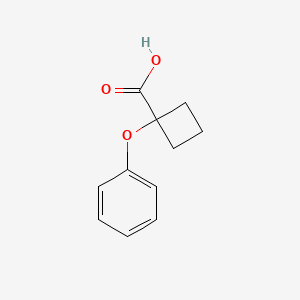
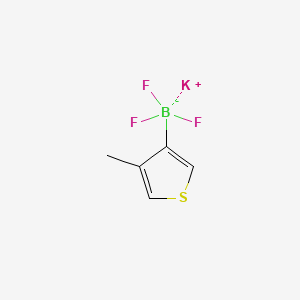
amine hydrochloride](/img/structure/B13464628.png)
